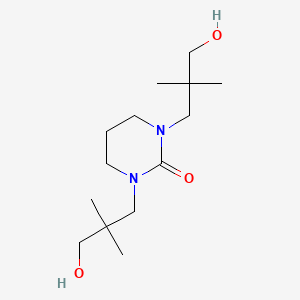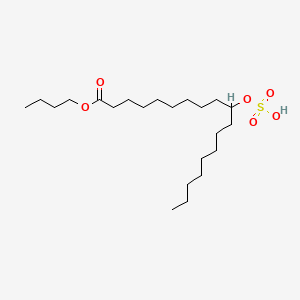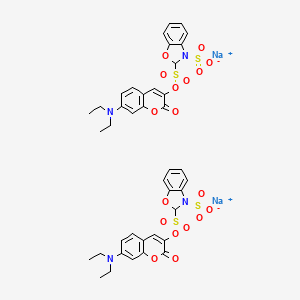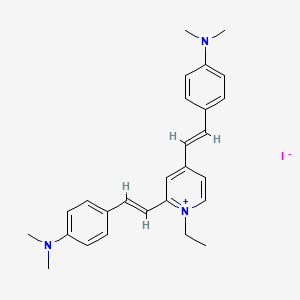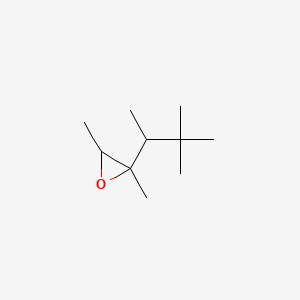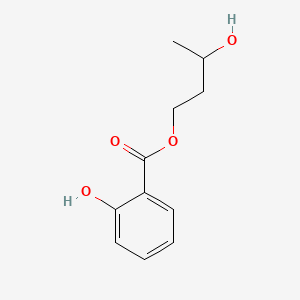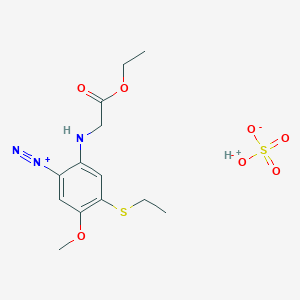
Disodium (((2-((2-(((4-vinylphenyl)methyl)amino)ethyl)amino)ethyl)amino)methyl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium (((2-((2-(((4-vinylphenyl)methyl)amino)ethyl)amino)ethyl)amino)methyl)phosphonate is a complex organic compound with the molecular formula C14H22N3Na2O3P It is characterized by the presence of a phosphonate group, multiple amine groups, and a vinylphenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Disodium (((2-((2-(((4-vinylphenyl)methyl)amino)ethyl)amino)ethyl)amino)methyl)phosphonate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Vinylphenyl Intermediate: The synthesis begins with the preparation of the 4-vinylphenyl intermediate. This can be achieved through the reaction of 4-vinylbenzyl chloride with a suitable amine, such as ethylenediamine, under basic conditions.
Introduction of the Phosphonate Group: The next step involves the introduction of the phosphonate group. This can be done by reacting the intermediate with a phosphonate ester, such as diethyl phosphite, in the presence of a base like sodium hydride.
Formation of the Final Compound: The final step involves the deprotection and neutralization of the intermediate to yield the disodium salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Disodium (((2-((2-(((4-vinylphenyl)methyl)amino)ethyl)amino)ethyl)amino)methyl)phosphonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions may involve reagents like halogens or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce amine derivatives.
科学的研究の応用
Disodium (((2-((2-(((4-vinylphenyl)methyl)amino)ethyl)amino)ethyl)amino)methyl)phosphonate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It can be used in the formulation of specialty chemicals and materials, such as polymers and coatings.
作用機序
The mechanism of action of Disodium (((2-((2-(((4-vinylphenyl)methyl)amino)ethyl)amino)ethyl)amino)methyl)phosphonate involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple amine groups allow it to form strong interactions with these targets, potentially inhibiting their activity. The phosphonate group can also participate in binding interactions, further enhancing the compound’s efficacy.
類似化合物との比較
Similar Compounds
- Disodium (((2-((2-(((4-methoxyphenyl)methyl)amino)ethyl)amino)ethyl)amino)methyl)phosphonate
- Disodium (((2-((2-(((4-chlorophenyl)methyl)amino)ethyl)amino)ethyl)amino)methyl)phosphonate
Uniqueness
Disodium (((2-((2-(((4-vinylphenyl)methyl)amino)ethyl)amino)ethyl)amino)methyl)phosphonate is unique due to the presence of the vinyl group, which allows for additional chemical modifications and reactions. This makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
85153-30-6 |
|---|---|
分子式 |
C14H22N3Na2O3P |
分子量 |
357.30 g/mol |
IUPAC名 |
disodium;N'-[(4-ethenylphenyl)methyl]-N-[2-(phosphonatomethylamino)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C14H24N3O3P.2Na/c1-2-13-3-5-14(6-4-13)11-16-9-7-15-8-10-17-12-21(18,19)20;;/h2-6,15-17H,1,7-12H2,(H2,18,19,20);;/q;2*+1/p-2 |
InChIキー |
VROJJOCKUXXEOK-UHFFFAOYSA-L |
正規SMILES |
C=CC1=CC=C(C=C1)CNCCNCCNCP(=O)([O-])[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



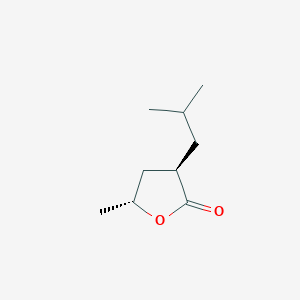

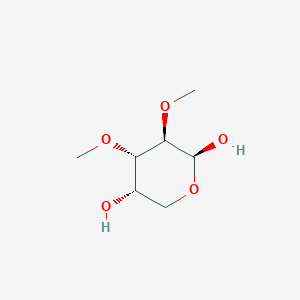
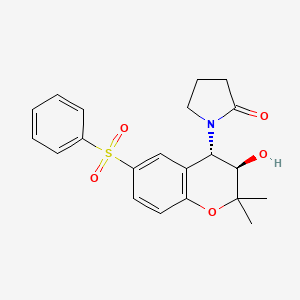
![2-[4-[3-[4-[(3S,3aR,6S,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]piperazin-1-yl]propylsulfanyl]phenyl]acetic acid](/img/structure/B12695639.png)
